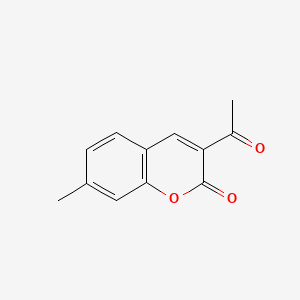

3-acetyl-7-methyl-2H-chromen-2-one

Vue d'ensemble

Description

3-acetyl-7-methyl-2H-chromen-2-one is a chemical compound that belongs to the coumarin family. Coumarins are known for their diverse applications and significance in the field of medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related 2H-chromen-2-one derivatives often involves reactions like the Knoevenagel reaction, as seen in the synthesis of 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) (Elenkova et al., 2014). Ultrasonic irradiation has been utilized for synthesizing 4-hydroxy-3-(2-imino ethyl)-2H-chromen-2-ones, which shows the use of advanced techniques in the synthesis process (Wang Huiyana, 2013).

Molecular Structure Analysis

The molecular structures of 2H-chromen-2-one derivatives can be determined by methods like X-ray crystallography. For example, the crystal structure of polymorphs of 3-acetyl-4-hydroxy-2H-chromen-2-one was studied, revealing strong intramolecular O-H...O hydrogen bonds and weak intermolecular C-H...O hydrogen bonds (Ghouili et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of 2H-chromen-2-one derivatives can vary. For instance, the one-pot synthesis of 3-[2-(1H-benzimidazole-2-yl-sulfanyl)-acetyl]-chromen-2-ones shows the reactivity of these compounds in multi-component reactions (Tasqeeruddin & Dubey, 2012).

Physical Properties Analysis

The physical properties, such as solubility and crystal structure, are crucial in understanding the compound's behavior in different environments. As discussed earlier, X-ray crystallography provides valuable insights into the physical structure of these molecules.

Chemical Properties Analysis

The chemical properties of 2H-chromen-2-one derivatives are influenced by their functional groups and molecular structure. For instance, polymorphism in these compounds indicates varied chemical properties based on different molecular arrangements (Ghouili et al., 2015).

Applications De Recherche Scientifique

-

Pharmaceuticals and Biomedical Research

- Coumarin derivatives have a myriad of applications in medical science and biomedical research .

- They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .

- They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase .

- The most widely used method for their synthesis is Pechmann reaction, which involves the condensation between phenols and β-keto esters, in the presence of an acid catalyst .

-

Industrial Applications

- Coumarin derivatives are attracting considerable attention due to their wide range of applications such as optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .

- They are also utilized in drug and pesticidal preparations .

-

Chemical Synthesis

- 3-acetyl-7-methyl-2H-chromen-2-one derivatives are a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds .

- They are important components in drug discovery on account of their biological activities such as antiproliferative, antimicrobial activities, and are promising inhibitors of type 2 diabetes mellitus .

- Numerous chemosensors are based on polyfunctional coumarin platforms used to detect multianalyte detection, such as different bioactive elements and various environmental pollutants .

-

Antioxidants and Antimicrobial Agents

-

Chemical Synthesis

-

Scientific Research

-

Synthesis of Heterocyclic Systems

- 3-(Bromoacetyl)coumarin derivatives, which include “3-acetyl-7-methyl-2H-chromen-2-one”, are a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds .

- They are important components in drug discovery due to their biological activities such as antiproliferative and antimicrobial activities .

- They are also promising inhibitors of type 2 diabetes mellitus .

- Numerous chemosensors are based on polyfunctional coumarin platforms used to detect multianalyte detection, such as different bioactive elements and various environmental pollutants .

-

Analytical Chemistry and Fluorescent Sensors

-

Biological Applications

Orientations Futures

3-acetyl-7-methyl-2H-chromen-2-one is a product for proteomics research . Its distinctive structure possesses multiple active sites and functional groups , making it a versatile heterocyclic compound extensively employed in scientific research . Future research may focus on exploring its potential applications in various fields.

Propriétés

IUPAC Name |

3-acetyl-7-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-7-3-4-9-6-10(8(2)13)12(14)15-11(9)5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRNWFAJPPGJGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174137 | |

| Record name | Coumarin, 3-acetyl-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-acetyl-7-methyl-2H-chromen-2-one | |

CAS RN |

20280-93-7 | |

| Record name | Coumarin, 3-acetyl-7-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020280937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin, 3-acetyl-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

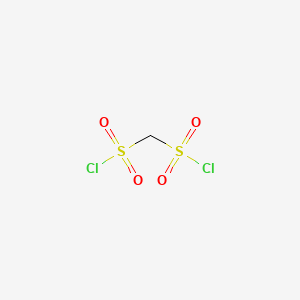

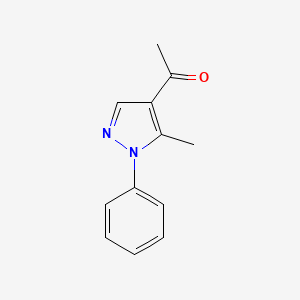

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Aminocarbonyl)amino]benzoic acid](/img/structure/B1265840.png)